REACTION_SMILES
|
[Cl:1][c:2]1[cH:3][c:4]([CH3:9])[n:5][c:6]([CH3:8])[cH:7]1.[Na+:31].[O:22]=[C:23]1[N:24]([Br:29])[C:25](=[O:26])[CH2:27][CH2:28]1.[OH-:30].[OH:10][C:11]([C:12]([F:13])([F:14])[F:15])=[O:16].[S:17](=[O:18])(=[O:19])([OH:20])[OH:21]>>[Cl:1][c:2]1[c:3]([Br:29])[c:4]([CH3:9])[n:5][c:6]([CH3:8])[cH:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1cc(Cl)cc(C)n1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1CCC(=O)N1Br
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)C(F)(F)F
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(=O)(O)O
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1cc(Cl)c(Br)c(C)n1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |